molecular formula C21H16F4N4O2S B1683756 Enzalutamide CAS No. 915087-33-1

Enzalutamide

Cat. No.: B1683756
CAS No.: 915087-33-1
M. Wt: 464.4 g/mol
InChI Key: WXCXUHSOUPDCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Enzalutamide, sold under the brand name Xtandi, is a nonsteroidal antiandrogen (NSAA) medication . The primary target of this compound is the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone . In the context of prostate cancer, these hormones play a crucial role in the growth and proliferation of cancer cells .

Mode of Action

This compound acts as an antagonist of the androgen receptor . It competitively inhibits androgen binding to its receptor, prevents androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body .

Biochemical Pathways

This compound primarily affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling pathway of androgens like testosterone and dihydrotestosterone. This disruption prevents the transcription of genes that promote the growth and survival of prostate cancer cells .

Pharmacokinetics

This compound exhibits predictable pharmacokinetics with low intersubject variability . It has a half-life of 5.8 days , achieves steady state by day 28 , and accumulates 8.3-fold with once-daily dosing . This compound is primarily metabolized by CYP3A4 and CYP2C8 . It is a moderate inducer of the cytochrome P450 (CYP) enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Renal excretion is an insignificant elimination pathway for this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of prostate cancer cell growth. By blocking the androgen receptor, this compound prevents the androgens from promoting the growth and survival of prostate cancer cells . This leads to a decrease in the proliferation of these cells and can result in the reduction of tumor size .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, coadministration with other drugs that interact with the same CYP enzymes as this compound can affect its circulating concentrations . Furthermore, factors such as the patient’s overall health status, the presence of other medications, and genetic variations in the androgen receptor or CYP enzymes can also influence the drug’s action .

Safety and Hazards

Enzalutamide is generally well tolerated, but it can cause side effects such as asthenia, back pain, diarrhea, arthralgia, and hot flashes . Rarely, it can cause seizures . It has a high potential for drug interactions . It is also associated with several potentially clinically relevant drug interactions .

Future Directions

Enzalutamide has been approved for non-metastatic castration-sensitive prostate cancer (nmCSPC) with biochemical recurrence at high risk for metastasis (high-risk BCR) . It is an emerging option for the treatment of men with nonmetastatic CRPC who are at high-risk for developing metastatic disease, and remains an important first-line option in chemotherapy-naive or -experienced patients with metastatic CRPC .

Biochemical Analysis

Biochemical Properties

Enzalutamide acts as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body . This compound is reported to be a strong inducer of the enzyme CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19 . These enzymes play a crucial role in drug metabolism, and this compound can affect the circulating concentrations of drugs that are metabolized by these enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance myeloid cell-mediated immune suppression and tumor progression . In addition, this compound has been reported to suppress mitochondrial respiration in myeloid cells via MPC/AMPK signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the androgen receptor. As an antiandrogen, it acts as an antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone . This effectively inhibits the androgen receptor signaling pathway, which plays a crucial role in the progression of prostate cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a half-life of 5.8 days, achieving steady state by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway for this compound .

Metabolic Pathways

This compound is primarily metabolized by the liver, specifically by the enzymes CYP2C8 and CYP3A4 .

Transport and Distribution

This compound is distributed primarily in several tissues including the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of this compound range from 0.406 (brain) to 10.2 (adipose tissue) .

Subcellular Localization

Given its mechanism of action as an androgen receptor antagonist, it is likely that this compound and its metabolites interact with androgen receptors in the cytoplasm of cells, and may also be transported into the nucleus where they exert their effects .

Properties

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXUHSOUPDCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912307
Record name Enzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Enzalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity. It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes. Enzalutamide binds to the AR with 5 to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide and only 2-3 fold reduced affinity than the natural ligand dihydrotestosterone. Molecular docking showed that enzalutamide binds to the ligand binding domain of the AR distinctive from that of bicalutamide.
Record name Enzalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

915087-33-1
Record name Enzalutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915087-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enzalutamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enzalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enzalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENZALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enzalutamide
Reactant of Route 2
Reactant of Route 2
Enzalutamide
Reactant of Route 3
Reactant of Route 3
Enzalutamide
Reactant of Route 4
Reactant of Route 4
Enzalutamide
Reactant of Route 5
Reactant of Route 5
Enzalutamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Enzalutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.